

Application Notes: Quantification of Pyraclostrobin in Fruit Samples with Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Pyraclostrobin-d6			
Cat. No.:	B1152990	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture to protect fruit crops from various fungal diseases. Its widespread use necessitates robust and accurate analytical methods to monitor its residue levels in fruit samples to ensure consumer safety and compliance with regulatory limits. Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that minimizes matrix effects, a common challenge in the analysis of complex samples like fruits. This application note provides a detailed protocol for the quantification of pyraclostrobin in fruit samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an isotopically labeled internal standard.

Principle

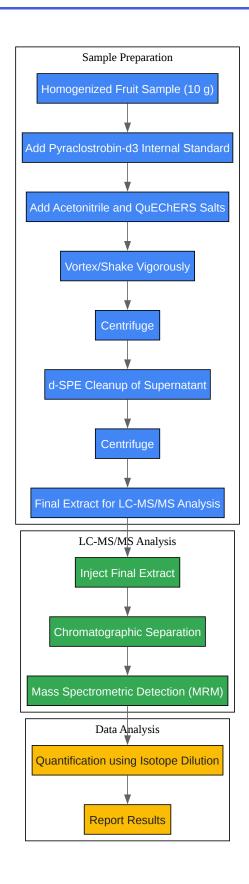
The method involves the extraction of pyraclostrobin from a homogenized fruit sample using the QuEChERS procedure. A known amount of an isotopically labeled internal standard (e.g., Pyraclostrobin-d3) is added at the beginning of the sample preparation process. This internal standard behaves chemically and physically similarly to the native analyte throughout the extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, as any sample loss or



matrix-induced signal suppression or enhancement will affect both the analyte and the internal standard equally.

Experimental Workflow





Click to download full resolution via product page

Experimental workflow for pyraclostrobin quantification.



Detailed Protocols Reagents and Materials

- Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade),
 Formic acid.
- Standards: Pyraclostrobin analytical standard, Pyraclostrobin-d3 (or other suitable isotopically labeled standard).
- QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate,
 Disodium citrate sesquihydrate.
- Dispersive SPE (d-SPE): Primary secondary amine (PSA) sorbent, C18 sorbent, anhydrous magnesium sulfate.
- Equipment: High-speed blender/homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 μm).

Standard Solution Preparation

- Pyraclostrobin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pyraclostrobin standard and dissolve in 10 mL of methanol.
- Pyraclostrobin-d3 Internal Standard Stock Solution (100 μg/mL): Accurately weigh 1 mg of Pyraclostrobin-d3 and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the stock solution in a suitable solvent (e.g., acetonitrile).
- Internal Standard Spiking Solution (1 μg/mL): Dilute the Pyraclostrobin-d3 stock solution with acetonitrile.

Sample Preparation (QuEChERS)

- Weigh 10 g (\pm 0.1 g) of the homogenized fruit sample into a 50 mL centrifuge tube.
- Add 100 μL of the 1 μg/mL Pyraclostrobin-d3 internal standard spiking solution.



- · Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄.
- · Vortex for 30 seconds.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean vial, and if necessary, evaporate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
- Filter the final extract through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions for equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- MS System: A triple quadrupole mass spectrometer.



- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Pyraclostrobin	388.1	194.2	163.0
Pyraclostrobin-d3	391.1	194.2	163.0

Note: The MRM transitions for Pyraclostrobin-d3 are predicted based on a +3 mass shift in the precursor ion. The product ions may remain the same if the deuterium labels are not on the fragmented portion of the molecule. These transitions should be optimized on the specific instrument used.

Quantitative Data

The following tables summarize validation data for pyraclostrobin analysis in various fruit matrices from published studies. It is important to note that these studies predominantly utilized matrix-matched calibration for quantification. The use of an isotope dilution method as described in this protocol is expected to yield comparable or superior accuracy and precision.

Table 1: Recovery and Precision Data for Pyraclostrobin in Fruit Samples

Fruit Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)	Reference
Apple	0.01	96.0 - 103.8	0.8 - 2.3	[1][2]
Strawberry	0.01	97 - 104	1 - 6	[3][4]
Pepper	0.01	91 - 107	3.7 - 9.6	[1]
Grapes	Not Specified	<0.05–1.88 mg/kg (final residues)	Not Specified	[5]

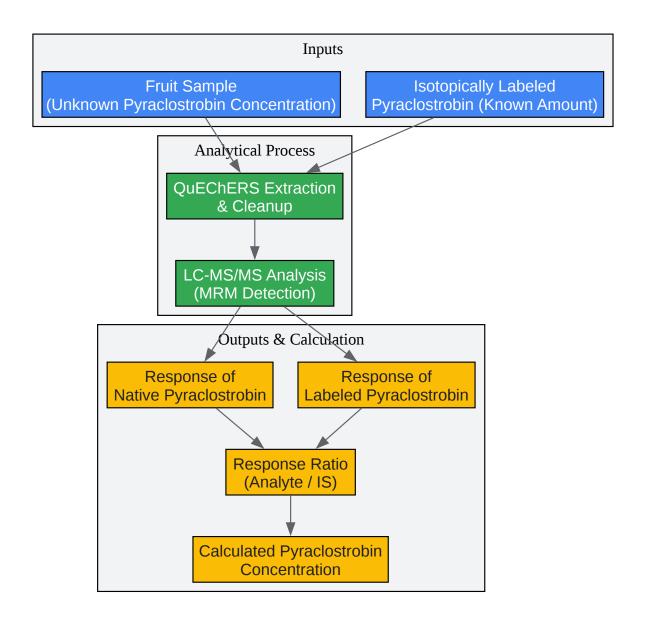


Table 2: Linearity and Limit of Quantification (LOQ) for Pyraclostrobin

Fruit Matrix	Linearity Range (mg/L)	Correlation Coefficient (R²)	LOQ (mg/kg)	Reference
Apple	0.005 - 0.1	≥ 0.9958	0.01	[1][2]
Strawberry	Not Specified	Not Specified	0.001	[4]
Pepper	Not Specified	Not Specified	0.00012 - 0.00091	[1]

Signaling Pathway Diagram (Logical Relationship)





Click to download full resolution via product page

Logical relationship in isotope dilution analysis.

Conclusion

The described isotope dilution LC-MS/MS method provides a robust and accurate approach for the quantification of pyraclostrobin in various fruit samples. The use of an isotopically labeled



internal standard effectively compensates for matrix effects and procedural losses, leading to high-quality analytical data. This method is suitable for routine monitoring, regulatory compliance, and research applications in food safety and agricultural science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. agilent.com [agilent.com]
- 2. CN104592117A Synthesis method of pyraclostrobin Google Patents [patents.google.com]
- 3. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. The high-production volume fungicide pyraclostrobin induces triglyceride accumulation associated with mitochondrial dysfunction, and promotes adipocyte differentiation independent of PPARy activation, in 3T3-L1 cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Quantification of Pyraclostrobin in Fruit Samples with Isotope Dilution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1152990#quantification-of-pyraclostrobin-in-fruit-samples-with-isotope-dilution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com